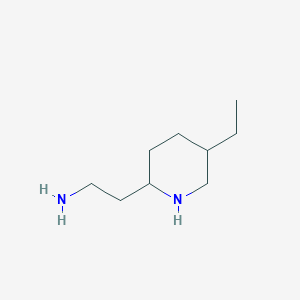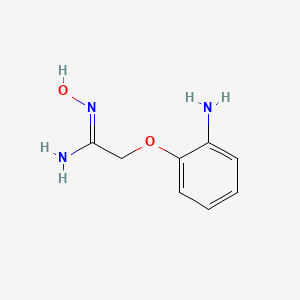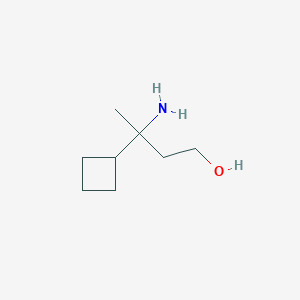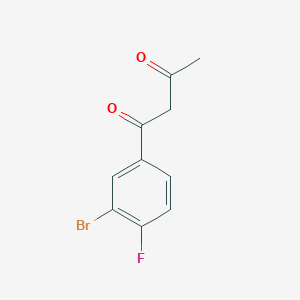
1-(3-Bromo-4-fluorophenyl)butane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-4-fluorophenyl)butane-1,3-dione is an organic compound with the molecular formula C10H8BrFO2 It is a derivative of butane-1,3-dione, where the phenyl ring is substituted with bromine and fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-fluorophenyl)butane-1,3-dione typically involves the reaction of 3-bromo-4-fluoroacetophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromo-4-fluorophenyl)butane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-4-fluorophenyl)butane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-4-fluorophenyl)butane-1,3-dione involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione
- 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione
- 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
Uniqueness
1-(3-Bromo-4-fluorophenyl)butane-1,3-dione is unique due to the presence of both bromine and fluorine substituents on the phenyl ring. This combination of halogens imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to similar compounds .
Eigenschaften
Molekularformel |
C10H8BrFO2 |
|---|---|
Molekulargewicht |
259.07 g/mol |
IUPAC-Name |
1-(3-bromo-4-fluorophenyl)butane-1,3-dione |
InChI |
InChI=1S/C10H8BrFO2/c1-6(13)4-10(14)7-2-3-9(12)8(11)5-7/h2-3,5H,4H2,1H3 |
InChI-Schlüssel |
BKAYSXTVFFCWBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)C1=CC(=C(C=C1)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl({2-[(3-methylcyclopentyl)amino]ethyl})amine](/img/structure/B15273007.png)
![3-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B15273013.png)

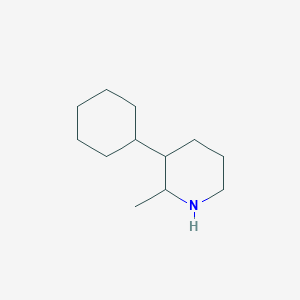
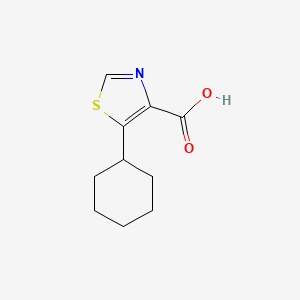
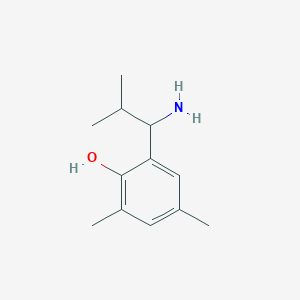
![4-Methyl-2-[(propylamino)methyl]phenol](/img/structure/B15273038.png)

![3-{[(Tert-butoxy)carbonyl]amino}-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B15273066.png)

